1-Methoxy-2-(2-phenylethenyl)benzene
Description
Properties
CAS No. |
52805-92-2 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-methoxy-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
FLQOKJWUYDGZIT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Stilbene Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 1-Methoxy-2-(2-phenylethenyl)benzene enhances electron density, favoring electrophilic substitutions, whereas nitro groups (e.g., in O-nitrostilbene) increase reactivity toward nucleophilic attacks .
- Biological Activity: Hydroxystilbenes like ST exhibit antibacterial properties due to phenolic groups, while methoxy derivatives are less bioactive but serve as precursors in pharmaceuticals .
Key Observations:
Physicochemical Properties
¹H NMR data reveal substituent-induced shifts:
Table 3: ¹H NMR Comparison of Key Protons
Preparation Methods
Palladium-Catalyzed Coupling of 2-Chloroanisole with Phenylpropiolic Acid
One effective method for synthesizing 1-methoxy-2-(phenylethynyl)benzene (a closely related intermediate to 1-methoxy-2-(2-phenylethenyl)benzene) involves the palladium-catalyzed coupling of 2-chloroanisole with phenylpropiolic acid. The reaction conditions are as follows:
-
- 2-Chloroanisole (0.5 mmol)
- Phenylpropiolic acid (0.6 mmol)
- PdCl2(Cy*Phine)2 (5 mol%)
- Cesium carbonate (Cs2CO3, 1.2 mmol)
- Solvent: 1,4-dioxane (2 mL)
Procedure:
The reagents are placed in a sealable reaction tube with a magnetic stir bar, crimp-sealed with a Teflon-lined septum cap, and heated at 120 °C for 24 hours under vigorous stirring. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.Outcome:
This method yields 1-methoxy-2-(phenylethynyl)benzene with good purity, suitable for further transformations.
Synthesis via Sonogashira Coupling of 2-Bromobenzaldehyde Derivatives with Phenylacetylene
Another widely used synthetic route involves the Sonogashira cross-coupling of 2-bromobenzaldehyde derivatives with terminal acetylenes such as phenylacetylene to form 2-(phenylethynyl)benzaldehydes, which can be subsequently converted to the target compound.
-
- 2-Bromobenzaldehyde (10 mmol)
- Phenylacetylene or substituted acetylenes (12 mmol)
- Pd(PPh3)2Cl2 (2 mol%)
- CuI (1 mol%)
- Triethylamine (Et3N, 30 mL)
Conditions:
The mixture is stirred under argon atmosphere and heated at 50 °C for 2–5 hours. After completion, the reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography.Products:
This method affords 2-(phenylethynyl)benzaldehyde and its derivatives, which are key intermediates in the synthesis of 1-methoxy-2-(2-phenylethenyl)benzene.
Conversion of 2-(Phenylethynyl)benzaldehydes to 1-Methoxy-2-(2-phenylethenyl)benzene
The alkyne functionality in 2-(phenylethynyl)benzaldehydes can be selectively reduced or transformed to the corresponding vinyl derivatives, such as 1-methoxy-2-(2-phenylethenyl)benzene, through hydrogenation or other catalytic processes. Although detailed procedures specific to 1-methoxy-2-(2-phenylethenyl)benzene are less commonly reported, the general approach involves:
-
- Use of Pd/C or other suitable catalysts under hydrogen atmosphere to reduce the triple bond to a double bond.
- Control of reaction conditions to avoid over-reduction to the alkane.
-
- The products are typically characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm the vinyl substitution pattern and methoxy group presence.
Experimental Data Summary Table
Research Findings and Notes
- The palladium-catalyzed coupling reactions are highly efficient for forming the carbon-carbon bonds required in the target molecule.
- The use of cesium carbonate as a base and 1,4-dioxane as solvent provides a suitable medium for the coupling reaction at elevated temperatures.
- The Sonogashira coupling is a versatile and widely adopted method for synthesizing aryl-alkyne intermediates, which can be further manipulated.
- Purification by flash chromatography on silica gel is standard to isolate the desired compounds with high purity.
- Detailed NMR and mass spectrometry data confirm the structure and purity of the synthesized compounds.
- The reduction of alkynes to alkenes must be carefully controlled to prevent over-reduction, which can complicate the synthesis of 1-methoxy-2-(2-phenylethenyl)benzene.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Methoxy-2-(2-phenylethenyl)benzene?
A widely used method involves the semi-hydrogenation of alkynes catalyzed by chromium complexes. For example, 1-Methoxy-2-(phenylethynyl)benzene is synthesized via stereoselective hydrogenation using HN(iPr)₂ as a solvent at room temperature (22 h), yielding 63% after purification via column chromatography (n-pentane/DCM, 9:1) . Key analytical data include:
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
1H- and 13C-NMR are critical for verifying regiochemistry and stereochemistry. For 1-Methoxy-2-(2-phenylethenyl)benzene:
- 1H-NMR (CDCl₃, 400 MHz): Distinct methoxy singlet at δ 3.92 and aromatic/vinylic proton splitting patterns between δ 6.84–7.62 confirm substitution at the ortho position .
- 13C-NMR (CDCl₃, 101 MHz): A quaternary carbon at δ 159.9 (Cq) confirms the methoxy group’s position, while vinylic carbons (δ 133.6–128.2) validate the ethenyl linkage .
Advanced Research Questions
Q. What factors influence the stereoselectivity of chromium-catalyzed alkyne hydrogenation in synthesizing this compound?
The stereoselectivity (E/Z ratio) is modulated by ligand choice, solvent polarity, and catalyst loading. For instance, sterically bulky ligands favor trans-addition of hydrogen to alkynes, enhancing E-selectivity. Kinetic studies using deuterated solvents (e.g., CD₃OD) can further elucidate hydrogenation pathways .
Q. How can positional isomers (ortho vs. para substitution) be differentiated analytically?
GC-MS and NMR are pivotal:
- GC-MS : Ortho-substituted isomers (e.g., 1-Methoxy-2-(2-phenylethenyl)benzene) exhibit shorter retention times (tR = 9.86 min) compared to para analogs (tR = 47.06 min) due to differences in polarity .
- NMR : Para-substituted derivatives show symmetrical splitting patterns in aromatic protons (e.g., δ 7.40–7.27 for para), whereas ortho substitution induces asymmetry (δ 6.84–7.62) .
Q. What are the mechanistic implications of this compound in fluorescence quenching studies?
While 1-Methoxy-2-(2-phenylethenyl)benzene itself is not directly studied, structurally related derivatives (e.g., PPPBB) exhibit super-fluorescence quenching due to extended π-conjugation and intramolecular charge transfer. Time-resolved fluorescence spectroscopy and DFT calculations can model these interactions, providing insights into photophysical behavior .
Methodological Considerations
- Synthetic Optimization : Reaction yields can be improved by optimizing catalyst turnover numbers (TONs) via ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) .
- Analytical Cross-Validation : Combine NMR, GC-MS, and X-ray crystallography (where feasible) to resolve structural ambiguities, especially for isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
